6-Benzothiazolecarbonitrile, 2-acetyl-

Description

Contextualization within Benzothiazole (B30560) Chemistry and its Derivatives

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This core structure is a recurring motif in a multitude of biologically active compounds, underpinning their therapeutic efficacy. nih.govnih.govnih.gov The versatility of the benzothiazole scaffold allows for substitutions at various positions, with modifications at the C2 and C6 positions being particularly crucial in dictating the pharmacological profile of the resulting derivatives. frontiersin.org

The introduction of different functional groups to the benzothiazole core has yielded compounds with a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.orgnih.gov For instance, the presence of an amino group at the C2 position, as seen in 2-aminobenzothiazoles, provides a key synthetic handle for further molecular elaboration. nih.gov

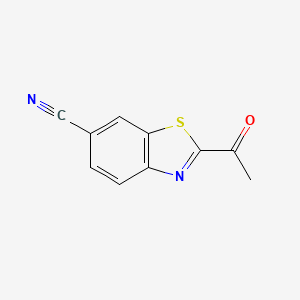

The subject of this article, 6-Benzothiazolecarbonitrile, 2-acetyl-, features two key functional groups: a carbonitrile (cyano) group at the C6 position and an acetyl group at the C2 position. The cyano group is a well-known modulator of biological activity, often enhancing the potency and pharmacokinetic properties of drug candidates. researchgate.net Similarly, the acetyl group at the C2 position is a feature of interest in medicinal chemistry, with 2-acetylpyridine (B122185) hydrazone derivatives of benzothiazole showing potent cytotoxic activity. nih.gov

Rationale for Academic Investigation of 6-Benzothiazolecarbonitrile, 2-acetyl-

The academic pursuit of 6-Benzothiazolecarbonitrile, 2-acetyl- is predicated on a logical extension of established structure-activity relationships within the benzothiazole family. The demonstrated importance of C2 and C6 substitutions provides a strong impetus for exploring novel combinations of functional groups at these positions. frontiersin.org

The primary rationale for investigating this specific compound is the potential for synergistic or novel biological activities arising from the unique electronic and steric properties conferred by the 2-acetyl and 6-carbonitrile substituents. The electron-withdrawing nature of both the acetyl and carbonitrile groups can significantly influence the electron distribution within the benzothiazole ring system, potentially leading to enhanced interactions with biological targets.

Furthermore, the synthesis and characterization of this compound contribute to the fundamental understanding of benzothiazole chemistry. Elucidating the reactivity of the acetyl and carbonitrile groups in this specific arrangement can open avenues for the creation of more complex derivatives with tailored properties.

Scope and Research Objectives in 6-Benzothiazolecarbonitrile, 2-acetyl- Studies

The investigation into 6-Benzothiazolecarbonitrile, 2-acetyl- is generally guided by a set of well-defined research objectives:

Synthesis and Characterization: The primary objective is to develop efficient and scalable synthetic routes to obtain the pure compound. This involves the strategic selection of starting materials and reaction conditions. A plausible synthetic approach could involve the acylation of a 2-amino-6-benzothiazolecarbonitrile precursor. Subsequent characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm the molecular structure.

Physicochemical Profiling: Determining the fundamental physicochemical properties of the compound, such as its molecular weight, melting point, and solubility, is a crucial early step. This data is vital for its handling, formulation, and for understanding its potential behavior in biological systems.

Exploration of Biological Activity: A major focus of the research is to screen 6-Benzothiazolecarbonitrile, 2-acetyl- for a range of biological activities. Based on the known pharmacology of related benzothiazoles, this would likely include assays for anticancer, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with modifications to the acetyl or carbonitrile groups, researchers can establish clear structure-activity relationships. This allows for the rational design of more potent and selective compounds.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2OS |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-acetyl-1,3-benzothiazole-6-carbonitrile |

InChI |

InChI=1S/C10H6N2OS/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,1H3 |

InChI Key |

HOFSFPNHLKFJNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)C=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Benzothiazolecarbonitrile, 2 Acetyl

Established Synthetic Routes to 6-Benzothiazolecarbonitrile, 2-acetyl-

The synthesis of 2-acetyl-6-benzothiazolecarbonitrile is not widely documented in a single, dedicated procedure. However, by examining established methods for the synthesis of analogous benzothiazole (B30560) derivatives, plausible multi-step synthetic pathways can be constructed. These routes typically involve the initial formation of a substituted benzothiazole core, followed by the introduction or modification of the functional groups at the C2 and C6 positions.

Multi-Step Synthesis Approaches

A logical multi-step approach to 2-acetyl-6-benzothiazolecarbonitrile would likely involve the synthesis of a pre-functionalized benzothiazole intermediate. One such strategy could commence with the synthesis of 6-amino-2-chlorobenzothiazole (B112346). The traditional synthesis of the related 6-amino-2-cyanobenzothiazole (B113003) (ACBT) involves the cyanation of 6-amino-2-chlorobenzothiazole using potassium cyanide in hot DMSO, though this method is known for sluggish reaction times and variable yields, typically between 30-50%. nih.gov

A more refined and scalable synthesis of ACBT has been developed, which could serve as a key step. This improved route involves a DABCO-catalyzed cyanation of a suitable precursor, which can then be followed by further modifications. nih.gov

Another versatile starting material is 2-amino-6-nitrobenzothiazole, which can be synthesized by the reaction of 1-(4-nitrophenyl)-2-thiourea (B1302261) with bromine in concentrated sulfuric acid, yielding the product in 85% after recrystallization. google.com The nitro group can then be reduced to an amine, for instance, using Raney-nickel as a catalyst in tetrahydrofuran, to yield 2,6-diaminobenzothiazole. google.com This diamino compound could then be a substrate for further functionalization.

To introduce the acetyl group at the C2 position, a common strategy for thiazoles involves the reaction of a 2-halobenzothiazole with a suitable acetylating agent. For instance, a method for the preparation of 2-acetylthiazole (B1664039) involves the treatment of 2-bromothiazole (B21250) with butyllithium (B86547) followed by the addition of ethyl acetate. google.com A similar approach could be envisioned for a 2-bromo-6-cyanobenzothiazole intermediate.

A plausible multi-step synthetic sequence is outlined below:

Synthesis of 2-Amino-6-nitrobenzothiazole: Reaction of 4-nitroaniline (B120555) with potassium thiocyanate (B1210189) and bromine in acetic acid.

Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a 2-bromo group.

Reduction of the Nitro Group: Reduction of the nitro group at the C6 position to an amino group.

Sandmeyer Reaction: Conversion of the 6-amino group to a 6-cyano group.

Acetylation at C2: Reaction of the resulting 2-bromo-6-cyanobenzothiazole with an organometallic reagent (like t-butyllithium) and an acetylating agent (like N,N-dimethylacetamide).

One-Pot Reaction Protocols

While a specific one-pot reaction for 2-acetyl-6-benzothiazolecarbonitrile is not described, the principles of one-pot synthesis can be applied to streamline the multi-step approaches. For example, the synthesis of 2-aminothiazole (B372263) derivatives has been achieved through a one-pot reaction of acetophenone (B1666503) and thiourea (B124793) in the presence of a nanocatalyst and trichloroisocyanuric acid (TCCA). sigmaaldrich.com This indicates the potential for developing a one-pot method starting from a suitably substituted aniline.

A hypothetical one-pot synthesis could involve the reaction of 4-amino-3-thiocyanatobenzonitrile (B14070054) with an acetylating agent under conditions that promote both cyclization to the benzothiazole ring and C2-acetylation. However, the development of such a protocol would require significant experimental investigation to manage the reactivity of the various functional groups and reagents in a single reaction vessel.

Optimization of Reaction Conditions and Yields for 6-Benzothiazolecarbonitrile, 2-acetyl- Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. This involves a careful selection of catalysts, solvents, and other reaction parameters.

Catalyst Development and Screening

For the key C-S bond formation step in benzothiazole synthesis, various catalytic systems have been explored. A palladium-catalyzed/copper-assisted C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides has been reported for the synthesis of 2-cyanobenzothiazoles. mdpi.com This reaction uses PdCl2 as a catalyst and CuI as a co-catalyst in a DMF/DMSO solvent system at 120 °C. mdpi.com The yields for 6-substituted 2-cyanobenzothiazoles using this method ranged from 41% to 71%. mdpi.com

For the cyanation step, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction of 2-chloro-6-nitrobenzothiazole (B1294357) with sodium cyanide in acetonitrile (B52724) has been shown to be effective, with yields of 83-93% on a gram scale. nih.gov This represents a significant improvement over older methods using potassium cyanide in DMSO. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| PdCl2/CuI | N-(4-cyanophenyl)cyanothioformamide | 6-Cyano-2-cyanobenzothiazole | 41 | mdpi.com |

| DABCO | 2-Chloro-6-nitrobenzothiazole, NaCN | 2-Cyano-6-nitrobenzothiazole | 83-93 | nih.gov |

| Raney-nickel | 2-Amino-6-nitrobenzothiazole | 2,6-Diaminobenzothiazole | 50 | google.com |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can significantly impact reaction outcomes. For the synthesis of 2-cyanobenzothiazoles via Pd/Cu catalysis, a mixture of DMF and DMSO was found to be effective. mdpi.com In the DABCO-catalyzed cyanation, acetonitrile proved to be a suitable solvent. nih.gov

From a green chemistry perspective, efforts are ongoing to replace hazardous solvents and reagents. For example, the use of iron powder in acetic acid for the reduction of nitro groups is a more practical and environmentally benign alternative to zinc powder and ammonium (B1175870) chloride. nih.gov The development of solvent-free reaction conditions or the use of water as a solvent are also key areas of research in benzothiazole synthesis.

Functional Group Interconversions and Derivatization of 6-Benzothiazolecarbonitrile, 2-acetyl-

The presence of the nitrile and acetyl groups in 2-acetyl-6-benzothiazolecarbonitrile offers numerous possibilities for further derivatization.

The nitrile group at the C6 position can be hydrolyzed to a carboxylic acid or a carboxamide. The synthesis of 2-amino-1,3-benzothiazole-6-carboxamide (B111167) is known, highlighting the feasibility of this transformation. sigmaaldrich.com The resulting carboxylic acid could then be converted to esters, amides, or other acid derivatives.

Modifications at the 2-Acetyl Group

The 2-acetyl group of 6-Benzothiazolecarbonitrile, 2-acetyl- serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. The reactivity of this group is primarily centered around the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

One common set of reactions involves the carbonyl group itself. It can undergo reduction to form the corresponding alcohol, 1-(6-cyanobenzo[d]thiazol-2-yl)ethan-1-ol, using standard reducing agents. Further, nucleophilic addition reactions with organometallic reagents, such as Grignard reagents, can lead to the formation of tertiary alcohols.

The α-protons of the acetyl group are acidic and can be removed by a suitable base to generate an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions. For instance, it can react with aldehydes in an aldol (B89426) condensation to yield α,β-unsaturated ketones, known as chalcones. These chalcones are valuable precursors for the synthesis of various heterocyclic compounds. umsida.ac.id Another important reaction is the Claisen condensation with esters to form β-dicarbonyl compounds.

Furthermore, the acetyl group can be a precursor for the synthesis of other heterocyclic rings fused to the benzothiazole core. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings.

Below is a table summarizing key modifications at the 2-acetyl group.

| Reaction Type | Reagents/Conditions | Product Type | Example Product Name |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol | 1-(6-cyanobenzo[d]thiazol-2-yl)ethan-1-ol |

| Grignard Reaction | R-MgBr, then H3O+ | Tertiary Alcohol | 2-(6-cyanobenzo[d]thiazol-2-yl)propan-2-ol (with CH3MgBr) |

| Aldol Condensation | Aromatic aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | (E)-3-aryl-1-(6-cyanobenzo[d]thiazol-2-yl)prop-2-en-1-one |

| Claisen Condensation | Ester, Strong Base (e.g., NaOEt) | β-Dicarbonyl Compound | Ethyl 3-(6-cyanobenzo[d]thiazol-2-yl)-3-oxopropanoate |

| Halogenation | Br2, Acetic Acid | α-Halo Ketone | 2-bromo-1-(6-cyanobenzo[d]thiazol-2-yl)ethan-1-one |

Reactions Involving the 6-Nitrile Moiety

The nitrile group at the 6-position of the benzothiazole ring is a valuable functional group that can be converted into several other important moieties, significantly expanding the synthetic possibilities. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. libretexts.org

One of the most fundamental transformations of the nitrile group is its hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 2-acetylbenzo[d]thiazole-6-carboxylic acid. chemistrysteps.com This reaction typically proceeds through an intermediate amide, 2-acetyl-6-carbamoylbenzo[d]thiazole, which can sometimes be isolated under milder conditions. chemistrysteps.com

Reduction of the nitrile group offers another pathway for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, affording (6-(aminomethyl)benzo[d]thiazol-2-yl)ethan-1-one. chadsprep.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde, resulting in 2-acetylbenzo[d]thiazole-6-carbaldehyde, after a hydrolysis workup. chadsprep.com

The nitrile group can also participate in cycloaddition reactions. For example, reaction with azides in the presence of a catalyst can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Addition of organometallic reagents, such as Grignard reagents, to the nitrile group followed by hydrolysis provides a route to ketones. libretexts.org For instance, reaction with methyl magnesium bromide would yield 1-(6-acetylbenzo[d]thiazol-2-yl)ethan-1-one.

A summary of these transformations is presented in the table below.

| Reaction Type | Reagents/Conditions | Product Type | Example Product Name |

| Hydrolysis (Full) | H3O+ or OH-, heat | Carboxylic Acid | 2-acetylbenzo[d]thiazole-6-carboxylic acid |

| Hydrolysis (Partial) | Mild acid or base | Amide | 2-acetyl-6-carbamoylbenzo[d]thiazole |

| Reduction (Full) | LiAlH4, then H2O | Primary Amine | (6-(aminomethyl)benzo[d]thiazol-2-yl)ethan-1-one |

| Reduction (Partial) | DIBAL-H, then H2O | Aldehyde | 2-acetylbenzo[d]thiazole-6-carbaldehyde |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone | 1-(6-propionylbenzo[d]thiazol-2-yl)ethan-1-one (with EtMgBr) |

| Tetrazole Formation | NaN3, catalyst | Tetrazole | 2-acetyl-6-(1H-tetrazol-5-yl)benzo[d]thiazole |

Substitutions and Transformations on the Benzothiazole Core

The benzothiazole core itself is a relatively electron-rich aromatic system, but the electron-withdrawing nature of the fused thiazole (B1198619) ring influences its reactivity towards substitution reactions. wikipedia.org The positions available for substitution on the benzene (B151609) ring are C4, C5, and C7.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the benzothiazole ring are generally directed to the benzene portion of the molecule. The precise location of substitution is influenced by the existing substituents. In the case of 6-Benzothiazolecarbonitrile, 2-acetyl-, both the nitrile and the acetyl-substituted thiazole ring are deactivating groups, which will make electrophilic substitution more challenging than on an unsubstituted benzothiazole. However, reactions such as nitration or halogenation can be forced under vigorous conditions. The directing effects of the existing groups would need to be considered, with substitution likely occurring at the C4 or C7 positions. rsc.orgrsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more likely to occur if a good leaving group is present on the benzene ring, particularly at a position activated by electron-withdrawing groups. For example, if a halogen were present at the C4 or C7 position, it could potentially be displaced by strong nucleophiles.

Transformations involving the Thiazole Ring:

The thiazole part of the nucleus can also undergo specific transformations. The C2 carbon is the most common site for functionalization in benzothiazoles. mdpi.comnih.gov While the target molecule is already substituted at C2, reactions can sometimes lead to the opening and rearrangement of the thiazole ring under specific conditions, although this is less common.

The following table outlines potential substitution and transformation reactions on the benzothiazole core.

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

| Electrophilic Nitration | C4, C7 | HNO3, H2SO4 | Nitro-substituted derivative |

| Electrophilic Halogenation | C4, C7 | Br2, FeBr3 | Bromo-substituted derivative |

| Nucleophilic Substitution (of a pre-existing leaving group) | C4, C5, C7 | Nucleophile (e.g., R-NH2, R-O-) | Amino or Ether derivative |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Benzothiazolecarbonitrile, 2 Acetyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Benzothiazolecarbonitrile, 2-acetyl-, both ¹H and ¹³C NMR would provide initial, critical data points for structural verification.

In the ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring system are expected to appear as a set of coupled multiplets. Based on data from similar substituted benzothiazoles, the proton signals can be predicted. nih.govrsc.orgmdpi.com The acetyl group would introduce a sharp singlet, typically downfield in the aliphatic region (around δ 2.7 ppm), corresponding to the three equivalent methyl protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. Key resonances would include the carbonyl carbon of the acetyl group (typically δ > 190 ppm), the nitrile carbon (around δ 118 ppm), and the various aromatic carbons of the benzothiazole core. rsc.orgmdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Benzothiazolecarbonitrile, 2-acetyl- *

Predicted values are based on analogous structures reported in the literature. nih.govrsc.orgmdpi.commdpi.commdpi.com The solvent is assumed to be CDCl₃.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetyl CH₃ | ~2.7 (s, 3H) | ~26.0 |

| Acetyl C=O | - | ~192.0 |

| Benzothiazole C2 | - | ~168.0 |

| Benzothiazole C4-H | ~8.2 (d) | ~125.0 |

| Benzothiazole C5-H | ~7.8 (dd) | ~128.0 |

| Benzothiazole C6-CN | - | ~110.0 (Quaternary C) |

| Benzothiazole C7-H | ~8.9 (d) | ~123.0 |

| Nitrile CN | - | ~118.0 |

| Benzothiazole C8 (C-S) | - | ~155.0 |

| Benzothiazole C9 (C-N) | - | ~136.0 |

While 1D NMR provides fundamental information, complex structures or those with overlapping signals necessitate the use of multi-dimensional NMR experiments for definitive assignments. ipb.pt For 6-Benzothiazolecarbonitrile, 2-acetyl-, several 2D NMR techniques would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity between the protons on the benzene (B151609) ring portion of the benzothiazole core, confirming their relative positions (e.g., H-4, H-5, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would be used to unambiguously assign each protonated carbon signal by linking the proton shifts to their corresponding carbon shifts identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is vital for piecing together the molecular puzzle. For instance, it would show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and to the C2 carbon of the benzothiazole ring, confirming the attachment of the acetyl group. Correlations from the aromatic protons (H-5 and H-7) to the nitrile carbon (C≡N) would confirm the position of the nitrile group at C6.

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline form. Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N. researchgate.net

For 6-Benzothiazolecarbonitrile, 2-acetyl-, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in their crystal lattice environments.

Probe Intermolecular Interactions: ssNMR can detect through-space interactions, providing insights into the crystal packing and hydrogen bonding network in the solid state.

Characterize Amorphous Content: It can distinguish between crystalline and amorphous phases within a solid sample. Research on related benzothiazole compounds has utilized ¹⁵N CPMAS to study interactions, highlighting the utility of this technique for probing the nitrogen environments in both the thiazole (B1198619) ring and the nitrile group. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental composition. nih.gov For 6-Benzothiazolecarbonitrile, 2-acetyl-, with a chemical formula of C₁₀H₆N₂OS, the expected exact mass is 202.0228 Da. HRMS instruments can measure this mass with high accuracy (typically within 5 ppm), ruling out other possible elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, medium-sized organic molecules. In positive ion mode, the compound would typically be observed as the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing structural information. For 6-Benzothiazolecarbonitrile, 2-acetyl-, key fragmentation pathways would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C-C bond between the benzothiazole ring and the acetyl carbonyl, resulting in a stable benzothiazolyl cation.

Loss of CO: Subsequent fragmentation of the acetyl fragment itself.

Cleavage of the thiazole ring: More energetic collisions could lead to the opening and fragmentation of the heterocyclic ring system. mac-mod.com

Interactive Table 2: Predicted ESI-MS Fragmentation for 6-Benzothiazolecarbonitrile, 2-acetyl-

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₇N₂OS]⁺ | 203.0306 | Protonated molecular ion |

| [M-CH₂CO+H]⁺ | [C₈H₅N₂S]⁺ | 161.0173 | Loss of ketene (B1206846) from the acetyl group |

| [M-COCH₃]⁺ | [C₈H₄N₂S]⁺ | 160.0095 | Loss of the acetyl radical |

MALDI-TOF is another soft ionization technique, though it is more commonly applied to the analysis of large biomolecules and synthetic polymers. nih.govyoutube.com The process involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte molecules, typically forming singly charged ions. youtube.com

While less common for small molecules like 6-Benzothiazolecarbonitrile, 2-acetyl-, MALDI-TOF can be a powerful tool, particularly for samples that are difficult to ionize by ESI or for high-throughput screening. youtube.comresearchgate.net Its advantages include high sensitivity and tolerance to salts. youtube.com The choice of matrix is critical for successful analysis of small molecules. The resulting spectrum would show the molecular ion and provide molecular weight confirmation, similar to ESI-MS.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

The process involves growing a suitable single crystal of 6-Benzothiazolecarbonitrile, 2-acetyl-, which is often the most challenging step. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the unit cell. From this map, the positions of all non-hydrogen atoms can be determined, yielding a definitive molecular structure.

For 6-Benzothiazolecarbonitrile, 2-acetyl-, an X-ray crystal structure would:

Confirm the planarity of the benzothiazole ring system.

Provide the precise bond lengths and angles of the entire molecule, including the acetyl and nitrile substituents.

Reveal the conformation of the acetyl group relative to the heterocyclic ring.

Elucidate the intermolecular interactions, such as π-π stacking or other non-covalent forces, that dictate the crystal packing arrangement in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation and analysis of organic molecules. In the context of 6-Benzothiazolecarbonitrile, 2-acetyl- and its derivatives, these spectroscopic methods provide invaluable information regarding the presence and electronic environment of key functional groups. By identifying characteristic vibrational modes, one can confirm the molecular structure, assess the purity of a sample, and monitor the progress of chemical transformations in real-time.

The vibrational spectrum of 6-Benzothiazolecarbonitrile, 2-acetyl- is complex, with contributions from the benzothiazole ring system, the acetyl group, and the nitrile substituent. The precise positions of these vibrational bands are sensitive to the electronic and steric effects of the substituents on the heterocyclic core.

Functional Group Analysis

The primary functional groups in 6-Benzothiazolecarbonitrile, 2-acetyl- each exhibit characteristic absorption bands in the FT-IR and Raman spectra. Analysis of these bands allows for a detailed structural confirmation.

Nitrile Group (C≡N) Vibrations: The nitrile functional group is one of the most readily identifiable features in the vibrational spectrum. The C≡N stretching vibration typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹. In the case of 6-Benzothiazolecarbonitrile, 2-acetyl-, the nitrile group is attached to the aromatic benzothiazole ring system. The conjugation with the π-system of the ring can influence the bond strength and, consequently, the vibrational frequency. For instance, in related compounds like 6-cyanobenzo[d]thiazole-2-carbonitrile, the C≡N stretch is observed at 2227 cm⁻¹ in the IR spectrum. researchgate.net Similarly, for 6-bromo-5-methylbenzo[d]thiazole-2-carbonitrile, this band appears at 2229 cm⁻¹. researchgate.net Therefore, a strong absorption in this region is a clear indicator of the presence of the nitrile group.

Acetyl Group (C=O and C-CH₃) Vibrations: The acetyl group gives rise to several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching mode, which typically occurs in the range of 1725-1705 cm⁻¹ for aliphatic ketones. However, when the acetyl group is attached to an aromatic ring, as in 2-acetylbenzothiazole, the C=O stretching frequency is expected to be lower, generally in the 1690-1670 cm⁻¹ region, due to conjugation. This band is typically strong and sharp in the IR spectrum and provides a reliable diagnostic marker for the acetyl substituent.

In addition to the C=O stretch, the acetyl group exhibits other vibrations, including the symmetric and asymmetric stretching and bending modes of the methyl (CH₃) group. The symmetric C-H stretching of the methyl group is usually found around 2870 cm⁻¹, while the asymmetric stretch appears near 2960 cm⁻¹. The C-H bending vibrations (scissoring and rocking) of the methyl group are expected in the 1450-1350 cm⁻¹ region.

Benzothiazole Ring Vibrations: The benzothiazole ring system gives rise to a series of complex vibrational modes. These include C=C and C=N stretching vibrations within the heterocyclic and benzene rings, as well as in-plane and out-of-plane C-H bending modes.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzothiazole ring typically appear in the 1650-1450 cm⁻¹ region. For a related compound, 2-aminobenzothiazole, a band at 1640 cm⁻¹ has been attributed to the C=N stretching vibration. researchgate.net The C=C stretching modes of the aromatic ring are generally observed around 1600 cm⁻¹ and 1460 cm⁻¹. researchgate.net

C-H Bending: The in-plane C-H bending vibrations of the aromatic protons are typically found in the 1300-1000 cm⁻¹ range. The out-of-plane (oop) C-H bending modes are observed at lower frequencies, generally between 900 and 675 cm⁻¹, and their positions can be indicative of the substitution pattern on the benzene ring. vscht.czlibretexts.org

C-S Stretching: The C-S stretching vibration within the thiazole ring is generally weaker and appears in the fingerprint region, typically around 750-600 cm⁻¹.

The following interactive data tables summarize the expected characteristic vibrational frequencies for the key functional groups in 6-Benzothiazolecarbonitrile, 2-acetyl-, based on data from related compounds and general spectroscopic principles.

Interactive Table of Expected FT-IR and Raman Peaks for 6-Benzothiazolecarbonitrile, 2-acetyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp | Strong | Diagnostic for the nitrile group. |

| C=O Stretch | Acetyl | 1690 - 1670 | Strong, Sharp | Medium | Lower frequency due to conjugation with the benzothiazole ring. |

| C=N Stretch | Benzothiazole | 1650 - 1630 | Medium | Medium | Characteristic of the thiazole ring. |

| C=C Stretch | Benzothiazole | 1610 - 1580 | Medium-Strong | Strong | Aromatic ring stretching. |

| C=C Stretch | Benzothiazole | 1500 - 1450 | Medium-Strong | Strong | Aromatic ring stretching. |

| C-H Bending (in-plane) | Aromatic | 1300 - 1000 | Medium-Weak | Medium-Weak | |

| C-H Bending (out-of-plane) | Aromatic | 900 - 800 | Strong | Weak | Position can indicate substitution pattern. |

| C-S Stretch | Benzothiazole | 750 - 600 | Weak-Medium | Medium | Part of the fingerprint region. |

Reaction Monitoring

Vibrational spectroscopy is also a highly effective technique for monitoring the progress of chemical reactions involving 6-Benzothiazolecarbonitrile, 2-acetyl-. By tracking the appearance or disappearance of characteristic vibrational bands, one can follow the conversion of reactants to products.

For example, in the synthesis of a derivative from 6-Benzothiazolecarbonitrile, 2-acetyl-, such as the reduction of the acetyl group to an alcohol, FT-IR or Raman spectroscopy can be used to monitor the reaction. The disappearance of the strong C=O stretching band of the acetyl group (around 1680 cm⁻¹) and the appearance of a broad O-H stretching band (around 3500-3200 cm⁻¹) would indicate the progress of the reduction.

Similarly, if the nitrile group were to be hydrolyzed to a carboxylic acid, one would observe the disappearance of the sharp C≡N band at approximately 2230 cm⁻¹ and the emergence of a very broad O-H stretch from the carboxylic acid (3300-2500 cm⁻¹) along with a C=O stretch (1760-1690 cm⁻¹). libretexts.org

The ability to monitor these changes in real-time without the need for sample workup makes vibrational spectroscopy a valuable tool for reaction optimization and mechanistic studies.

Chemical Reactivity and Reaction Mechanisms of 6 Benzothiazolecarbonitrile, 2 Acetyl

Reactivity of the 2-Acetyl Group in 6-Benzothiazolecarbonitrile, 2-acetyl-

The acetyl group at the 2-position of the benzothiazole (B30560) ring is a primary site of chemical transformations, exhibiting reactivity at both the carbonyl carbon and the alpha-hydrogens.

Carbonyl Reactivity in Condensation and Addition Reactions

The carbonyl group of the 2-acetyl moiety is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to various condensation and addition reactions, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

Condensation Reactions:

Claisen-Schmidt Condensation: In reactions analogous to the Claisen-Schmidt condensation, 6-Benzothiazolecarbonitrile, 2-acetyl- can react with aromatic aldehydes that lack α-hydrogens in the presence of a base. wikipedia.orgtaylorandfrancis.com This reaction proceeds through the formation of an enolate from the 2-acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a chalcone-like α,β-unsaturated ketone. These types of reactions are fundamental in the synthesis of various heterocyclic and biologically active compounds. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation offers another pathway for C-C bond formation. wikipedia.orgorganicreactions.org In this reaction, the 2-acetyl group can react with compounds possessing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgjst.go.jp The product is typically an α,β-unsaturated compound, formed after dehydration. wikipedia.org While benzothiazoles themselves are generally not substrates for Knoevenagel condensation, the electron-deficient nature of the thiazolo[4,5-b]pyrazine system, which is structurally similar, allows for such reactions to proceed smoothly. jst.go.jp Given the electron-withdrawing character of the 6-carbonitrile group, similar reactivity can be anticipated for 6-Benzothiazolecarbonitrile, 2-acetyl-.

| Condensation Reaction | Reactant | Catalyst | Product Type |

| Claisen-Schmidt | Aromatic Aldehyde (no α-H) | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone-like) |

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

Addition Reactions:

Aldol-Type Additions: The 2-acetyl group can participate in aldol (B89426) addition reactions, where the enolate attacks the carbonyl group of another molecule (which could be another molecule of 6-Benzothiazolecarbonitrile, 2-acetyl- or a different aldehyde or ketone). wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy ketone. wikipedia.org The stereoselectivity of such reactions, particularly with chiral aldehydes, can often be controlled. researchgate.netnih.govnih.gov For instance, the reaction of the lithium enolate of 2-acetylthiazole (B1664039) with chiral alkoxy-substituted aldehydes has been shown to proceed with a high degree of anti-diastereoselectivity. researchgate.net

Enolization and Alpha-Hydrogen Reactivity

The hydrogens on the methyl group of the 2-acetyl moiety (α-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the benzothiazole ring. numberanalytics.comnih.gov This acidity allows for the formation of a resonance-stabilized enolate ion in the presence of a base. masterorganicchemistry.com The enolate is a key intermediate in many reactions.

Enolate Reactions:

Alpha-Halogenation: The α-hydrogens can be substituted by halogens (Cl, Br, I) in the presence of an acid or base catalyst. libretexts.orgyoutube.comopenstax.orglibretexts.org The reaction in an acidic medium proceeds through an enol intermediate, while in a basic medium, it involves the enolate. libretexts.orgopenstax.org This reaction is a useful synthetic step, for example, in the preparation of α,β-unsaturated ketones via subsequent dehydrobromination. openstax.orglibretexts.org

Alkylation: The enolate of 6-Benzothiazolecarbonitrile, 2-acetyl- can act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.comyoutube.com The choice of base and reaction conditions is crucial to control the extent of enolate formation and prevent side reactions. youtube.com

| Reaction of Enolate | Reagent | Product Type |

| Alpha-Halogenation | Halogen (e.g., Br₂) | α-Halo Ketone |

| Alkylation | Alkyl Halide | α-Alkylated Ketone |

Reactivity of the 6-Carbonitrile Group in 6-Benzothiazolecarbonitrile, 2-acetyl-

The carbonitrile (cyano) group at the 6-position is a versatile functional group that can undergo several types of reactions, primarily involving the electrophilic carbon atom of the nitrile.

Nucleophilic Addition to the Nitrile

The nitrile group is susceptible to nucleophilic attack. The carbon atom of the C≡N triple bond is electrophilic, and its reactivity can be enhanced by the electron-withdrawing nature of the benzothiazole ring. Research on 2-cyanobenzothiazoles has shown that the carbonitrile function can readily react with nucleophiles. wikipedia.org This allows for the conversion of the nitrile into various other functional groups such as amides, imidates, amidines, carboxylic acids, and esters. wikipedia.org For example, hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid or a carboxamide.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.orgfrontiersin.org These reactions involve a 1,3-dipole reacting with the C≡N triple bond to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org For instance, organic azides can react with nitriles to form tetrazoles. While specific examples with 6-Benzothiazolecarbonitrile, 2-acetyl- are not prevalent in the literature, the general reactivity pattern of nitriles in such cycloadditions is well-established.

The nitrile group can also participate as a 2π component in [4+2] cycloaddition (Diels-Alder) reactions, particularly with electron-rich dienes, although this is less common than with alkene or alkyne dienophiles. mdpi.comuc.ptrsc.orgmdpi.combeilstein-journals.org Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with alkyne side chains have been shown to proceed, leading to fused benzonitriles. mdpi.com

Reactivity of the Benzothiazole Heterocycle in 6-Benzothiazolecarbonitrile, 2-acetyl-

The benzothiazole ring system itself possesses a distinct reactivity pattern, which is further modulated by the presence of the strongly electron-withdrawing 2-acetyl and 6-carbonitrile substituents. These groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.comquora.comlibretexts.org

Conversely, the electron-deficient nature of the benzothiazole ring, enhanced by the two deactivating groups, makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. nih.govresearchgate.netnih.govchadsprep.com The thiazole (B1198619) part of the heterocycle also exhibits specific reactivity. For instance, nucleophilic substitution is known to occur at the C2 position of the thiazole ring. mdpi.comnih.govrsc.org The presence of the acetyl group at this position, however, alters this typical reactivity pattern. The thiazole ring can also undergo ring-opening reactions under certain conditions, for example, during condensation reactions where it can subsequently reform. nih.gov

Based on a comprehensive search of scientific literature, there is currently no specific published research detailing the chemical reactivity and reaction mechanisms of the compound 6-Benzothiazolecarbonitrile, 2-acetyl- . Searches conducted using its chemical name, alternative nomenclature (2-acetyl-1,3-benzothiazole-6-carbonitrile), and its CAS number (300782-01-4) did not yield any studies concerning the specific topics outlined in the request.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the following subjects for this specific compound:

Mechanistic Investigations of 6-Benzothiazolecarbonitrile, 2-acetyl- Reactions:

Kinetic Studies and Reaction Pathway Elucidation:Without reported reactions, no kinetic or mechanistic studies exist.

To provide an article that is "thorough, informative, and scientifically accurate" requires published research findings. Constructing the requested article would necessitate speculating on the reactivity of 6-Benzothiazolecarbonitrile, 2-acetyl- by drawing comparisons to related but distinct molecules. This would violate the explicit instruction to focus solely on the specified compound and not introduce outside information.

Consequently, the request to generate an article based on the provided outline cannot be fulfilled at this time due to the absence of requisite scientific data.

Isolation and Characterization of Reaction Intermediates

A comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the isolation and characterization of reaction intermediates for 6-Benzothiazolecarbonitrile, 2-acetyl-. While numerous studies focus on the synthesis and biological activities of various benzothiazole derivatives, the specific reaction mechanisms and the transient species formed during the chemical transformations of 6-Benzothiazolecarbonitrile, 2-acetyl- have not been the subject of detailed investigation.

Typically, the study of reaction intermediates involves a combination of spectroscopic techniques (such as NMR, IR, and mass spectrometry) and trapping experiments to identify and characterize these short-lived species. The goal of such studies is to elucidate the step-by-step pathway of a chemical reaction, providing fundamental insights into its kinetics and thermodynamics.

The lack of available data in this specific area suggests a significant gap in the current body of chemical research. Future investigations could focus on:

Mechanistic Studies: Employing advanced analytical techniques to monitor reactions involving 6-Benzothiazolecarbonitrile, 2-acetyl- in real-time to detect and identify any transient intermediates.

Computational Modeling: Utilizing theoretical calculations to predict potential reaction pathways and the structures of possible intermediates, which could then guide experimental efforts for their detection and isolation.

Trapping Experiments: Designing reactions with specific trapping agents to capture and stabilize proposed intermediates, allowing for their subsequent characterization.

Until such research is conducted and published, a detailed, evidence-based discussion on the isolation and characterization of reaction intermediates for this particular compound remains speculative. Therefore, no data tables or specific research findings can be presented in this section.

Computational and Theoretical Investigations of 6 Benzothiazolecarbonitrile, 2 Acetyl

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. researchgate.net For benzothiazole (B30560) derivatives, DFT methods, such as B3LYP, are frequently employed with basis sets like 6-31+G** or 6-311G(d,p) to provide a reliable balance between computational cost and accuracy for geometry and electronic property calculations. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy (a local or global minimum on the potential energy surface).

For 6-Benzothiazolecarbonitrile, 2-acetyl-, the optimization process would reveal the planarity of the core benzothiazole ring system and the preferred orientation of the 2-acetyl group. The acetyl group (–COCH₃) can rotate around the C-C bond connecting it to the thiazole (B1198619) ring. This rotation gives rise to different conformers (rotational isomers). A detailed conformer analysis would involve calculating the energy of the molecule at various dihedral angles to identify the most stable conformer and the energy barriers between different conformations. It is expected that the most stable conformer would feature the acetyl group being nearly coplanar with the benzothiazole ring to maximize electronic conjugation, though steric hindrance could cause a slight twist. The absence of imaginary frequencies in subsequent vibrational calculations would confirm that the optimized structure is a true energy minimum. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzothiazole Derivative This table presents typical data obtained from a DFT/B3LYP geometry optimization. Values are representative and not specific to 6-Benzothiazolecarbonitrile, 2-acetyl-.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N (thiazole) | 1.375 | ||

| C-S (thiazole) | 1.760 | ||

| C-C (acetyl) | 1.510 | ||

| C=O (acetyl) | 1.230 | ||

| C≡N (nitrile) | 1.150 | ||

| C-S-C | 89.5 | ||

| C-C=O | 120.1 | ||

| Ring-C-C=O | 179.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

In 6-Benzothiazolecarbonitrile, 2-acetyl-, the delocalized π-system of the benzothiazole core would be the primary location of the HOMO. The presence of two strong electron-withdrawing groups—the 2-acetyl and the 6-cyano (nitrile) groups—is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzothiazole. nih.gov This effect stabilizes the molecule but also reduces the HOMO-LUMO gap, which can enhance its potential for charge transport and influence its optical properties. nih.gov

Table 2: Representative FMO Energies for a Benzothiazole Derivative This table shows the type of data generated from FMO analysis. The values are illustrative.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.95 |

| Energy Gap (ΔE) | 3.20 |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For 6-Benzothiazolecarbonitrile, 2-acetyl-, the MEP surface would show a significant negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the acetyl group, making these the primary sites for interaction with electrophiles or for hydrogen bonding. nih.govmdpi.com Conversely, the hydrogen atoms on the aromatic ring and the carbon atom of the nitrile group would likely exhibit a positive electrostatic potential. researchgate.net Such maps are invaluable for understanding intermolecular interactions. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods allow for the prediction of various spectra, which can then be used to validate experimental findings or to aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

A computational NMR study of 6-Benzothiazolecarbonitrile, 2-acetyl- would predict distinct signals for each unique carbon and hydrogen atom. For instance, the ¹³C NMR spectrum would be expected to show characteristic signals for the carbonyl carbon of the acetyl group (around 190 ppm), the nitrile carbon (around 118 ppm), and the various carbons of the benzothiazole ring system. researchgate.net Comparing these calculated shifts with experimental data helps confirm the molecular structure.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. The results are essential for interpreting experimental IR spectra by assigning specific absorption bands to the stretching, bending, and twisting motions of the molecule's functional groups. mdpi.com

For 6-Benzothiazolecarbonitrile, 2-acetyl-, a calculated IR spectrum would show characteristic vibrational frequencies. Key predicted peaks would include:

C≡N stretch: A strong, sharp band for the nitrile group, typically in the 2220-2260 cm⁻¹ region.

C=O stretch: A strong band for the acetyl carbonyl group, expected around 1680-1700 cm⁻¹.

C=N and C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the benzothiazole ring system.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

The synthesis and subsequent reactions of 6-Benzothiazolecarbonitrile, 2-acetyl- could be computationally modeled to understand the underlying mechanisms. Density Functional Theory (DFT) is a common method used for this purpose, allowing for the calculation of the geometries of reactants, intermediates, products, and, crucially, transition states.

Analysis of the transition state structures provides critical information about the energy barriers of a reaction, known as activation energies. A lower activation energy indicates a more favorable reaction pathway. For instance, in a hypothetical reaction involving the acetyl group, calculations could reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of 6-Benzothiazolecarbonitrile, 2-acetyl-

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry Highlights |

| Pathway A (Concerted) | 25.8 | Elongated C-C bond; partially formed C-O bond |

| Pathway B (Stepwise) | 19.3 (Rate-determining step) | Stabilized carbocation intermediate |

This data is illustrative and not based on published research for this specific compound.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For 6-Benzothiazolecarbonitrile, 2-acetyl-, MD simulations could explore the rotational freedom around the bond connecting the acetyl group to the benzothiazole ring system.

These simulations can map out the conformational landscape, identifying low-energy, stable conformations and the energy barriers between them. Furthermore, by placing the molecule in a simulated solvent or near a potential binding partner, MD can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its behavior in a condensed phase.

Table 2: Illustrative Conformational and Interaction Data from a Hypothetical MD Simulation

| Conformational Dihedral Angle (C-C-C=O) | Relative Population (%) | Potential Intermolecular Interactions Observed |

| ~0° (syn-periplanar) | 15 | Potential for intramolecular hydrogen bonding |

| ~180° (anti-periplanar) | 85 | Sterically favored; optimal for solvent exposure |

This data is illustrative and not based on published research for this specific compound.

In Silico Screening and Ligand-Based Design (for mechanistic studies)

In silico screening methods are often employed to predict the biological activity or reactivity of a molecule. In the context of mechanistic studies, these approaches can help to understand how a molecule like 6-Benzothiazolecarbonitrile, 2-acetyl- might interact with a specific enzyme or receptor.

Ligand-based design, in particular, uses the structural information of a known active molecule to design new ones with similar or improved properties. If this compound were found to be an inhibitor of a particular enzyme, for example, its structure could be used as a template. Pharmacophore modeling, a key component of ligand-based design, would identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for its mechanistic action. This information could then be used to screen virtual libraries for other compounds that fit the model.

Table 3: Hypothetical Pharmacophore Model Features for 6-Benzothiazolecarbonitrile, 2-acetyl-

| Pharmacophoric Feature | Location | Role in Hypothetical Mechanism |

| Aromatic Ring | Benzothiazole core | Pi-stacking interactions with a receptor |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetyl group | Interaction with a donor group in a binding site |

| Hydrogen Bond Acceptor | Nitrogen of the thiazole ring | Key interaction with a specific amino acid residue |

| Hydrophobic Feature | Benzene (B151609) ring portion | Non-polar interactions within a hydrophobic pocket |

This data is illustrative and not based on published research for this specific compound.

Biological Activity and Mechanistic Insights of 6 Benzothiazolecarbonitrile, 2 Acetyl in Vitro Studies

In Vitro Biological Target Identification and Validation

No studies identifying or validating in vitro biological targets for 6-Benzothiazolecarbonitrile, 2-acetyl- were found.

Enzyme Inhibition Assays and Kinetics

There is no available data from enzyme inhibition assays or kinetic studies for 6-Benzothiazolecarbonitrile, 2-acetyl- .

Receptor Binding Studies

No receptor binding studies for 6-Benzothiazolecarbonitrile, 2-acetyl- have been published.

Cellular Mechanism of Action Studies (In Vitro)

There is a lack of in vitro studies investigating the cellular mechanism of action of 6-Benzothiazolecarbonitrile, 2-acetyl- .

Cell-Based Reporter Assays

No data from cell-based reporter assays for 6-Benzothiazolecarbonitrile, 2-acetyl- is available in the scientific literature.

Intracellular Localization and Pathway Modulation

Information regarding the intracellular localization or pathway modulation by 6-Benzothiazolecarbonitrile, 2-acetyl- is not available.

Apoptosis and Cell Cycle Modulation (In Vitro Mechanistic Studies)

There are no published mechanistic studies on the in vitro effects of 6-Benzothiazolecarbonitrile, 2-acetyl- on apoptosis or cell cycle modulation.

Structure-Biological Activity Relationship (SBAR) Studies for 6-Benzothiazolecarbonitrile, 2-acetyl- Derivatives (In Vitro Data)

General studies on benzothiazole (B30560) derivatives suggest that the biological activity of this class of compounds is highly dependent on the nature and position of substituents on the benzothiazole ring. However, no specific research articles could be identified that focused on the synthesis and SBAR of derivatives of 6-Benzothiazolecarbonitrile, 2-acetyl-.

There are no published studies detailing the rational design and synthesis of a series of analogs based on the 6-Benzothiazolecarbonitrile, 2-acetyl- scaffold to probe its structure-activity relationships. Such studies would typically involve systematic modifications of the 2-acetyl and 6-carbonitrile groups to understand their contribution to any potential biological activity. For instance, the acetyl group might be varied to other acyl groups, or the nitrile group could be replaced with other electron-withdrawing or isosteric groups. Without such research, it is impossible to construct a data table of analogs and their corresponding in vitro activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. As no such data exists for derivatives of 6-Benzothiazolecarbonitrile, 2-acetyl-, no QSAR models have been developed or reported. Consequently, there are no data tables of molecular descriptors and their correlations with biological endpoints for this specific compound series.

Exploration of Novel Biological Scaffolds Based on the 6-Benzothiazolecarbonitrile, 2-acetyl- Core (Mechanistic Focus)

The exploration of novel biological scaffolds typically builds upon a lead compound with known biological activity and a understood mechanism of action. Given the lack of foundational in vitro data for 6-Benzothiazolecarbonitrile, 2-acetyl-, it has not been reported as a core structure for the development of new bioactive scaffolds. Research in this area would first require the identification of a validated biological target and a clear understanding of how the 6-Benzothiazolecarbonitrile, 2-acetyl- moiety interacts with it.

Information Not Available for 6-Benzothiazolecarbonitrile, 2-acetyl-

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific research or application data for the chemical compound 6-Benzothiazolecarbonitrile, 2-acetyl- . Consequently, it is not possible to generate the requested article focusing on its potential applications in materials science and coordination chemistry.

The initial and subsequent targeted searches for this specific compound, including its synthesis, properties, and use as a monomer, in supramolecular assemblies, its optoelectronic characteristics, or as a ligand in metal complexes for catalysis, did not yield any direct results. The scientific literature extensively covers various other benzothiazole derivatives, highlighting their diverse applications in fields ranging from medicinal chemistry to materials science. For instance, research on related compounds such as 2-aryl benzothiazoles , 2-thioacetic acid benzothiazole thescipub.comresearchgate.net, and various 2-substituted benzothiazoles ekb.egmdpi.comnih.gov demonstrates the broad interest in this class of compounds.

Studies on benzothiazole derivatives have explored their potential as:

Antioxidant agents.

Ligands for the synthesis of metal complexes with potential biological applications. biointerfaceresearch.compnrjournal.com

Building blocks for materials with interesting optoelectronic properties. mdpi.commdpi.com

Precursors for polymers and other advanced materials. ijper.org

Furthermore, the coordination chemistry of various benzothiazole-based ligands has been a subject of investigation, with studies on the synthesis and catalytic activities of their metal complexes. nih.govmdpi.com The synthesis of various 2-cyanobenzothiazoles has also been reported, often highlighting their utility as building blocks for more complex molecules. mdpi.comacs.orgnih.govnih.govbeilstein-journals.org

However, none of the available literature specifically addresses the synthesis, characterization, or application of 6-Benzothiazolecarbonitrile, 2-acetyl- . This suggests that the compound may be a novel chemical entity that has not yet been synthesized or that research on it has not been published in accessible sources.

Due to the strict requirement to focus solely on 6-Benzothiazolecarbonitrile, 2-acetyl- and the provided outline, and the absence of any specific data, the requested article cannot be produced.

Potential Applications and Emerging Research Directions for 6 Benzothiazolecarbonitrile, 2 Acetyl

Chemo-Sensing Applications and Methodologies

The benzothiazole (B30560) core is a well-regarded fluorophore, and its derivatives have been extensively developed as chemosensors for a variety of analytes. nih.govmdpi.com These sensors often operate on principles such as Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and Photoinduced Electron Transfer (PET). nih.gov The presence of electron-withdrawing groups, such as the nitrile and acetyl moieties in 6-Benzothiazolecarbonitrile, 2-acetyl-, can significantly influence the photophysical properties of the molecule, making it a prime candidate for the development of novel chemosensors.

For instance, benzothiazole-based fluorescent probes have demonstrated high selectivity and sensitivity in the detection of cyanide ions (CN⁻). mdpi.comnih.gov The mechanism often involves the nucleophilic addition of cyanide to the benzothiazole derivative, which disrupts the ICT process and leads to a discernible change in the fluorescence spectrum. nih.gov Similarly, benzothiazole derivatives have been engineered to detect peroxynitrite (ONOO⁻), a reactive oxygen species of biological importance. researchgate.netrsc.orgfxcsxb.com These probes can exhibit a "turn-on" fluorescence response upon reaction with the analyte. researchgate.netrsc.org

Given these precedents, 6-Benzothiazolecarbonitrile, 2-acetyl- could potentially be explored as a chemosensor. The electrophilic nature of the carbons in the nitrile and acetyl groups might provide reactive sites for certain analytes, leading to a measurable optical response. Methodologies for evaluating its sensing capabilities would involve fluorescence and UV-Vis spectroscopy, where changes in emission or absorption spectra upon the addition of various analytes would be monitored. Key parameters to be determined would include selectivity, sensitivity, and the limit of detection (LOD).

Table 1: Examples of Benzothiazole Derivatives as Chemosensors

| Sensor Compound | Analyte | Detection Limit (LOD) | Mechanism | Reference |

|---|---|---|---|---|

| 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID) | CN⁻ | 5.97 nM | ICT Interruption | nih.gov |

| Methoxyquinolone-benzothiazole hybrid 6a | CN⁻ | 0.30 µM | AIE | mdpi.com |

| Methoxyquinolone-benzothiazole hybrid 6b | CN⁻ | 0.29 µM | AIE | mdpi.com |

| Methoxyquinolone-benzothiazole hybrid 6c | CN⁻ | 0.44 µM | AIE | mdpi.com |

| Benzothiazole-based fluorescent probe SU-1 | CN⁻ | 0.27 nM | Fluorescence Red Shift | spectroscopyonline.com |

| Benzothiazole-based fluorescent probe BS1 | ONOO⁻ | 12.8 nM | "Turn-on" Fluorescence | researchgate.netrsc.org |

| Benzothiazole-based fluorescent probe BS2 | ONOO⁻ | 25.2 nM | "Turn-on" Fluorescence | researchgate.netrsc.org |

| (E)-2-(benzo[d]thiazol-2-yl)-6-((2,2-dimethylhydrazono)-methyl)-4-methylphenol(BD) | ONOO⁻ | 7 nM | "Turn-on" Fluorescence | fxcsxb.com |

Future Research Directions

The exploration of 6-Benzothiazolecarbonitrile, 2-acetyl- is still in its nascent stages. Future research should be directed towards fully characterizing its properties and exploring its potential in various scientific domains.

To facilitate the comprehensive study of 6-Benzothiazolecarbonitrile, 2-acetyl- and its analogues, the adoption of modern synthetic methodologies is crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of compounds for screening. nih.govacs.orgscilit.com These techniques are particularly well-suited for the synthesis of heterocyclic compounds. nih.govscilit.comresearchgate.net

The synthesis of the benzothiazole core typically involves the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.govsioc-journal.cn This and subsequent functionalization steps to introduce the acetyl and nitrile groups could be adapted to a flow chemistry setup. An automated system could systematically vary the building blocks to produce a library of derivatives of 6-Benzothiazolecarbonitrile, 2-acetyl-, allowing for a thorough investigation of structure-activity relationships. nih.govacs.orgnih.gov This high-throughput approach would accelerate the discovery of derivatives with optimized properties for specific applications. nih.govtandfonline.com

A thorough understanding of the molecular structure and electronic properties of 6-Benzothiazolecarbonitrile, 2-acetyl- is fundamental to predicting its reactivity and potential applications. Advanced spectroscopic techniques, in conjunction with computational methods, are indispensable for this purpose.

Experimental techniques such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy can provide detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups. mdpi.comresearchgate.netesisresearch.orgresearchgate.net For instance, characteristic vibrational frequencies for the C≡N stretch of the nitrile group and the C=O stretch of the acetyl group would be expected.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become powerful tools for complementing experimental data. scirp.orgscirp.orgyoutube.com DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scirp.orgscirp.org The HOMO-LUMO energy gap is a key indicator of the molecule's electronic transition properties and potential reactivity. mdpi.com TD-DFT calculations can further predict the electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions. scirp.orgyoutube.com

Table 2: Representative Vibrational Frequencies for Benzothiazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N stretch | ~1640 | researchgate.net |

| C=C stretch (aromatic) | ~1460 | researchgate.net |

| C-H bend (aromatic) | 814 - 868 | researchgate.net |

| C-N stretch | 1195 - 1340 | esisresearch.org |

| C-C stretch (ring) | 1580 - 1590 | elixirpublishers.com |

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. tandfonline.comnih.govtandfonline.comproquest.com These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), induction of apoptosis, and cell cycle arrest. researchgate.netnih.govnih.gov

Given this extensive background, it is imperative to investigate the potential biological activities of 6-Benzothiazolecarbonitrile, 2-acetyl- through a series of in vitro assays. Initial screening should focus on its cytotoxic effects against a panel of human cancer cell lines. Should significant activity be observed, further studies would be warranted to elucidate the underlying mechanism of action. This could involve assays to assess its impact on cell cycle progression, apoptosis induction (e.g., through flow cytometry), and the inhibition of key cellular targets such as protein kinases. nih.govnih.gov The potent electron-withdrawing groups on the molecule may influence its interaction with biological targets, potentially leading to novel mechanisms of action.

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 4a (Benzothiazole-thiazolidinedione hybrid) | HCT-116 (Colon) | 5.61 | VEGFR-2 Inhibition | nih.govtandfonline.com |

| Compound 4a (Benzothiazole-thiazolidinedione hybrid) | HEPG-2 (Liver) | 7.92 | VEGFR-2 Inhibition | nih.govtandfonline.com |

| Compound 4a (Benzothiazole-thiazolidinedione hybrid) | MCF-7 (Breast) | 3.84 | VEGFR-2 Inhibition | nih.govtandfonline.com |

| Compound 4e (Benzothiazole-thiazolidinedione hybrid) | MCF-7 (Breast) | 6.11 | VEGFR-2 Inhibition | nih.govtandfonline.com |

| Compound 8a (Benzothiazole-cyanothiouracil hybrid) | MCF-7 (Breast) | 10.86 | VEGFR-2 Inhibition | nih.govtandfonline.com |

| Chloromethylbenzamide benzothiazole 42 | - | 1.1 - 8.8 | Cytotoxicity | nih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 (Colon) | 0.024 | Cytotoxicity | nih.gov |

| Pyrrolidine based imidazo (B10784944) benzothiazole derivative 4 | HepG2, MCF-7, HeLa | - | Apoptosis Induction | nih.govtandfonline.com |

| Compound 4g (Benzothiazole-1,3,4-thiadiazole hybrid) | HT-1376 (Bladder) | 26.51 | Apoptosis Induction | nih.gov |

| Thiazole (B1198619) derivative 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | VEGFR-2 Inhibition | mdpi.com |

Q & A

Q. Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinity to targets (e.g., kinases or microbial enzymes). Focus on interactions like H-bonding with the nitrile or acetyl oxygen .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups at position 6 enhance antimicrobial potency .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify derivatives with low RMSD fluctuations at active sites.

Basic: What purification methods are recommended for isolating 2-acetyl-6-benzothiazolecarbonitrile from reaction mixtures?

Q. Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for baseline separation. TLC (Rf ~0.4 in same solvent) monitors fractions .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Purity >95% is achievable with two cycles.

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) resolve polar byproducts like unreacted amines or acetylated intermediates .

Advanced: How do steric and electronic effects influence the reactivity of 2-acetyl-6-benzothiazolecarbonitrile in cross-coupling reactions?

Q. Answer :

- Steric Effects : Bulky substituents at position 4 hinder Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ and microwave irradiation to enhance reactivity.

- Electronic Effects : The electron-deficient nitrile group directs electrophilic substitution to position 5. DFT calculations (B3LYP/6-31G*) can map charge distribution .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for Buchwald-Hartwig amination, as the acetyl group may deactivate palladium centers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.